
ethyl 3-(4-bromophenyl)-7-(cyanomethoxy)-4-oxo-4H-chromene-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-(4-bromophenyl)-7-(cyanomethoxy)-4-oxo-4H-chromene-2-carboxylate is a complex organic compound with a unique structure that includes a bromophenyl group, a cyanomethoxy group, and a chromene core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(4-bromophenyl)-7-(cyanomethoxy)-4-oxo-4H-chromene-2-carboxylate typically involves multiple steps, starting with the preparation of the chromene core. One common method involves the condensation of a suitable phenol with an α,β-unsaturated carbonyl compound under acidic conditions to form the chromene ring. The introduction of the bromophenyl group can be achieved through a bromination reaction using bromine or a brominating agent. The cyanomethoxy group is typically introduced via a nucleophilic substitution reaction using a cyanomethylating agent such as cyanomethyl bromide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, the use of catalysts and optimized reaction conditions would be essential to ensure high purity and yield of the final product.
化学反応の分析
Types of Reactions
Ethyl 3-(4-bromophenyl)-7-(cyanomethoxy)-4-oxo-4H-chromene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can result in a wide variety of products depending on the nucleophile used.
科学的研究の応用
Ethyl 3-(4-bromophenyl)-7-(cyanomethoxy)-4-oxo-4H-chromene-2-carboxylate has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound may have potential as a bioactive molecule, with applications in the study of enzyme inhibition or receptor binding.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It can be used in the development of new materials with specific properties, such as polymers or dyes.
作用機序
The mechanism by which ethyl 3-(4-bromophenyl)-7-(cyanomethoxy)-4-oxo-4H-chromene-2-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved would need to be identified through experimental studies, such as binding assays or molecular docking studies.
類似化合物との比較
Ethyl 3-(4-bromophenyl)-7-(cyanomethoxy)-4-oxo-4H-chromene-2-carboxylate can be compared with other similar compounds, such as:
Ethyl 3-(4-bromophenyl)propionate: This compound has a similar bromophenyl group but lacks the chromene core and cyanomethoxy group.
Ethyl trans-4-bromocinnamate: This compound also contains a bromophenyl group but differs in its overall structure and functional groups.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties that are not present in the similar compounds mentioned above.
特性
IUPAC Name |
ethyl 3-(4-bromophenyl)-7-(cyanomethoxy)-4-oxochromene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14BrNO5/c1-2-25-20(24)19-17(12-3-5-13(21)6-4-12)18(23)15-8-7-14(26-10-9-22)11-16(15)27-19/h3-8,11H,2,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPYRHDMHMDMEOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=O)C2=C(O1)C=C(C=C2)OCC#N)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14BrNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-ethyl-N-(4-methoxyphenyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2621396.png)
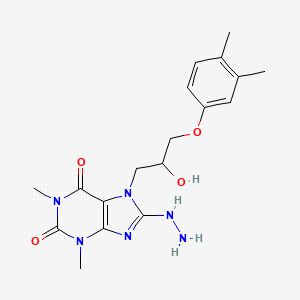
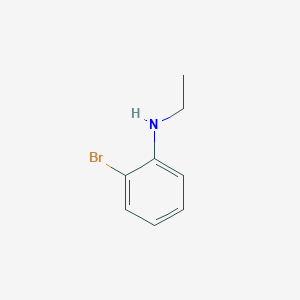
![N,N-diethyl-2-[3-[2-(4-ethylpiperazin-1-yl)-2-oxoacetyl]indol-1-yl]acetamide](/img/structure/B2621402.png)
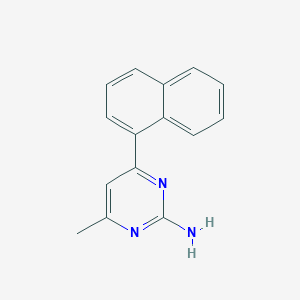
![N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2621404.png)
![1-(2H-1,3-benzodioxole-5-carbonyl)-4-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine](/img/structure/B2621406.png)
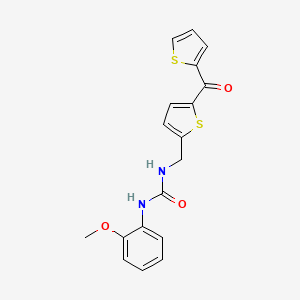
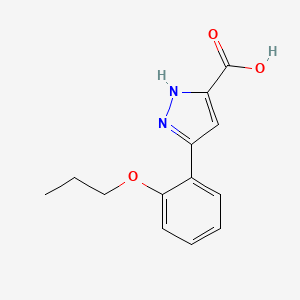
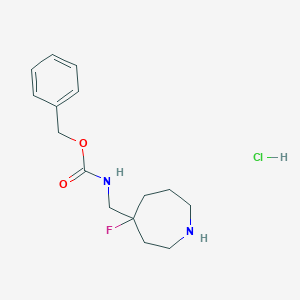
![6-Benzyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylic acid](/img/structure/B2621412.png)
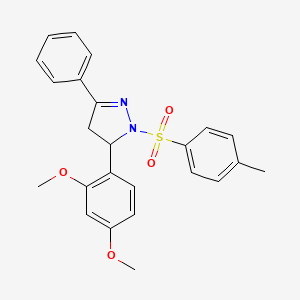
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)acetamide](/img/structure/B2621415.png)

